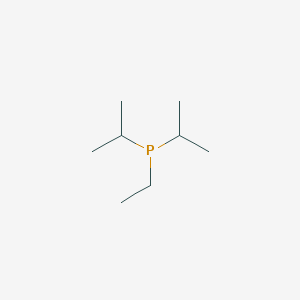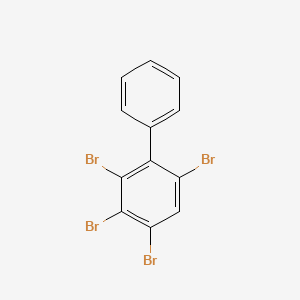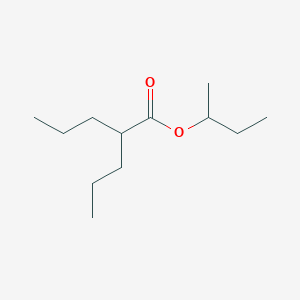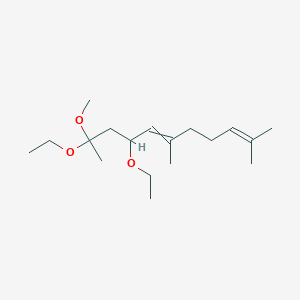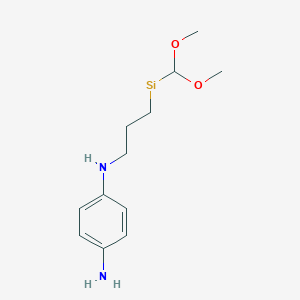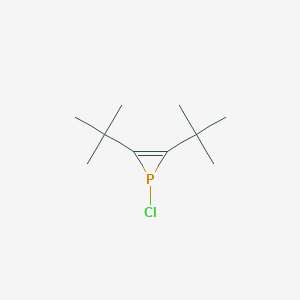
2,3-Di-tert-butyl-1-chloro-1H-phosphirene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Di-tert-butyl-1-chloro-1H-phosphirene is a unique organophosphorus compound characterized by a three-membered ring containing phosphorus. This compound is notable for its steric hindrance due to the presence of two bulky tert-butyl groups, which significantly influence its chemical reactivity and stability.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Di-tert-butyl-1-chloro-1H-phosphirene typically involves the reaction of a suitable precursor with a chlorinating agent. One common method is the reaction of 2,3-Di-tert-butyl-1H-phosphirene with thionyl chloride (SOCl₂) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent decomposition.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.
化学反应分析
Types of Reactions
2,3-Di-tert-butyl-1-chloro-1H-phosphirene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or alkoxides.
Oxidation Reactions: The phosphorus atom can be oxidized to form phosphine oxides or other higher oxidation state compounds.
Reduction Reactions: Reduction can lead to the formation of phosphines or other reduced phosphorus species.
Common Reagents and Conditions
Substitution: Reagents like sodium alkoxides or primary amines in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Major Products
Substitution: Formation of 2,3-Di-tert-butyl-1-alkoxy-1H-phosphirene or 2,3-Di-tert-butyl-1-amino-1H-phosphirene.
Oxidation: Formation of this compound oxide.
Reduction: Formation of 2,3-Di-tert-butyl-1H-phosphirene.
科学研究应用
2,3-Di-tert-butyl-1-chloro-1H-phosphirene has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing other organophosphorus compounds. Its unique structure makes it a subject of study in organophosphorus chemistry.
Biology: Potential use in studying phosphorus-containing biomolecules and their interactions.
Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly those involving phosphorus chemistry.
Industry: Used in the synthesis of specialized chemicals and materials, including catalysts and ligands for various industrial processes.
作用机制
The mechanism by which 2,3-Di-tert-butyl-1-chloro-1H-phosphirene exerts its effects involves the reactivity of the phosphorus center. The bulky tert-butyl groups provide steric protection, influencing the compound’s reactivity and stability. The chlorine atom can act as a leaving group in substitution reactions, facilitating the formation of new phosphorus-containing compounds.
相似化合物的比较
Similar Compounds
2,3-Di-tert-butyl-1H-phosphirene: Lacks the chlorine atom, making it less reactive in substitution reactions.
2,3-Di-tert-butyl-1-bromo-1H-phosphirene: Similar structure but with a bromine atom instead of chlorine, which can affect its reactivity and the types of reactions it undergoes.
2,3-Di-tert-butyl-1-iodo-1H-phosphirene: Contains an iodine atom, making it more reactive in substitution reactions compared to the chloro derivative.
Uniqueness
2,3-Di-tert-butyl-1-chloro-1H-phosphirene is unique due to the combination of steric hindrance from the tert-butyl groups and the reactivity of the chlorine atom. This makes it a versatile compound for various chemical transformations and applications in research and industry.
属性
CAS 编号 |
118398-72-4 |
|---|---|
分子式 |
C10H18ClP |
分子量 |
204.67 g/mol |
IUPAC 名称 |
2,3-ditert-butyl-1-chlorophosphirene |
InChI |
InChI=1S/C10H18ClP/c1-9(2,3)7-8(12(7)11)10(4,5)6/h1-6H3 |
InChI 键 |
VKPUHRYZAQEQQC-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=C(P1Cl)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


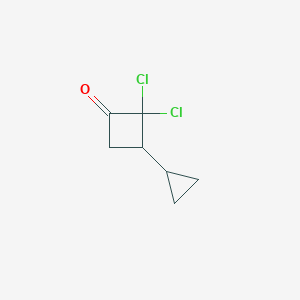

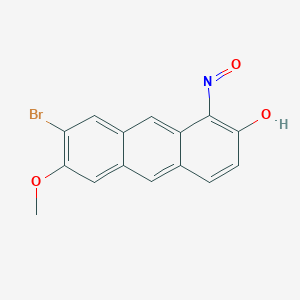
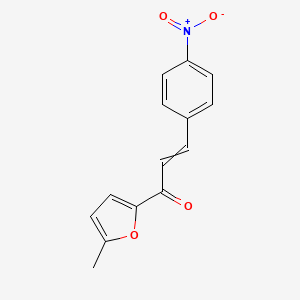

![1-[(4-Chlorophenyl)(4-nitrophenyl)methyl]-1H-imidazole](/img/structure/B14311381.png)
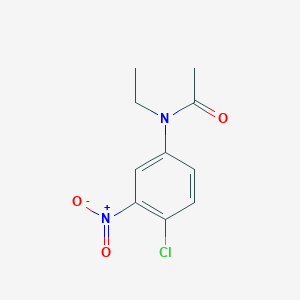
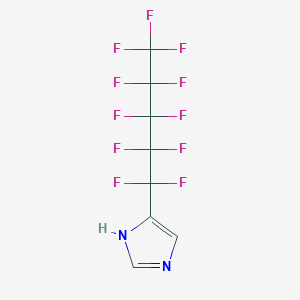
![{2-[(Trimethylsilyl)oxy]-1,4-phenylene}bis(trimethylsilane)](/img/structure/B14311393.png)
